molecular formula C19H18N4O2S2 B307664 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Katalognummer B307664
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: VJTATNOPIPTWQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoxazepine derivatives, which have shown promising results in medicinal chemistry, drug discovery, and other areas of research.

Wirkmechanismus

The mechanism of action of 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of various diseases. For example, studies have shown that this compound may inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has various biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis, which is a form of programmed cell death that plays a role in the regulation of cell growth and development. In addition, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has shown promising results in various assays and has potential applications in various fields of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and selectivity for specific applications.

Zukünftige Richtungen

There are several future directions for research on 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of this compound and its potential applications in various fields of research. Another direction is to optimize the synthesis method for this compound and develop new analogs with improved efficacy and selectivity. Finally, research can be conducted to evaluate the toxicity and pharmacokinetics of this compound in vivo, which will be important for the development of this compound as a therapeutic agent.

Synthesemethoden

The synthesis of 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. The starting material for the synthesis is 2-aminobenzoxazole, which is reacted with ethyl acetoacetate to form 2-oxo-2H-benzoxazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 3-(methylsulfanyl)-2-oxo-2H-benzoxazole-6-carboxylic acid ethyl ester. The next step involves the reaction of this intermediate with 2-chloro-4,5-dihydro-1,2,4-triazin-3(2H)-one to form 7-chloro-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Finally, this compound is reacted with butyric anhydride to form 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine.

Wissenschaftliche Forschungsanwendungen

7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and selectivity. In addition, this compound has shown potential applications in the field of materials science, where it has been studied for its optical and electronic properties.

Eigenschaften

Produktname

7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molekularformel

C19H18N4O2S2

Molekulargewicht

398.5 g/mol

IUPAC-Name

1-(3-methylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one

InChI

InChI=1S/C19H18N4O2S2/c1-3-7-15(24)23-13-9-5-4-8-12(13)16-17(20-19(26-2)22-21-16)25-18(23)14-10-6-11-27-14/h4-6,8-11,18H,3,7H2,1-2H3

InChI-Schlüssel

VJTATNOPIPTWQF-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CS4

Kanonische SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.